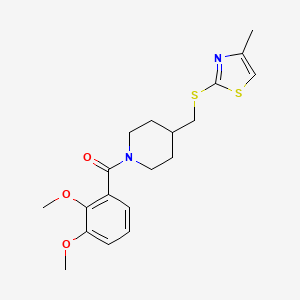

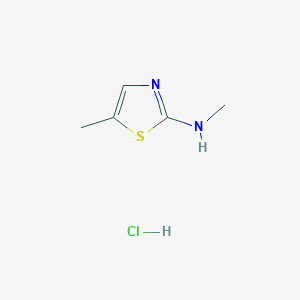

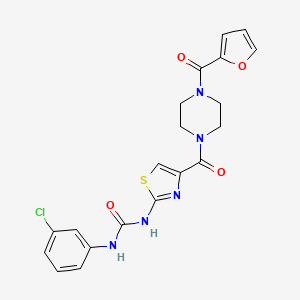

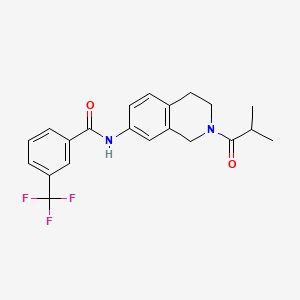

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide" is a structurally complex molecule that likely exhibits interesting chemical and physical properties due to its functional groups and fluorinated moieties. The presence of a trifluoromethyl group and an isoquinoline core suggests potential biological activity and relevance in medicinal chemistry.

Synthesis Analysis

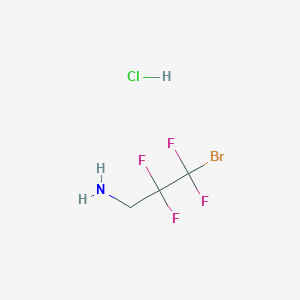

The synthesis of related isoquinoline derivatives has been explored through various methods. For instance, visible-light induced difluoromethylation and trifluoromethylation of N-benzamides with fluorinated sulfones have been developed to synthesize CF2H/CF3-containing isoquinoline-1,3(2H,4H)-diones . Additionally, Rh-catalyzed oxidative coupling between benzamides and alkynes has been used to synthesize polycyclic amides, including isoquinolones, through oxidative ortho C-H activation . A metal-free, visible-light and air-promoted radical difluoromethylation/cyclization of N-benzamides has also been reported for the synthesis of CF2H-containing isoquinoline-1,3-diones . These methods highlight the versatility and innovation in the synthesis of isoquinoline derivatives, which could be adapted for the synthesis of the compound .

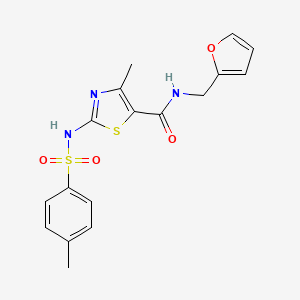

Molecular Structure Analysis

The molecular structure of isoquinoline derivatives is characterized by the presence of a heterocyclic isoquinoline core, which is a structural motif found in many natural products and pharmaceuticals. The substitution patterns on the isoquinoline core, such as the 2-isobutyryl group and the 7-amide linkage in the target compound, can significantly influence the molecule's electronic properties and conformational stability.

Chemical Reactions Analysis

Isoquinoline derivatives can undergo a variety of chemical reactions. The Bischler-Napieralski cyclization, for example, is a key transformation in the synthesis of isoquinoline alkaloids, which can lead to the construction of different heterocycles . Acid-catalyzed cyclization reactions have also been employed to synthesize substituted octahydroisoquinolines and tetrahydroisoquinolines . The presence of the trifluoromethyl group in the target compound may also allow for unique reactivity patterns, such as nucleophilic substitution or addition reactions, given the electron-withdrawing nature of the CF3 group.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The trifluoromethyl group is known to impart high lipophilicity and can affect the acidity of adjacent protons. The isoquinoline core may contribute to the rigidity of the molecule and potentially impact its ability to interact with biological targets. The amide linkage is typically associated with hydrogen bonding capability, which could influence solubility and binding interactions. The synthesis methods mentioned in the literature suggest that the compound could be obtained in moderate to good yields under mild reaction conditions, which is advantageous for practical applications .

Scientific Research Applications

Direct Carbonylation Methods

Research on aminoquinoline benzamides, closely related to the compound of interest, has led to the development of direct carbonylation methods. These processes utilize oxygen from air as an oxidant and Mn(OAc)3 as a cocatalyst, demonstrating the synthesis's efficiency and potential environmental benefits. Such methodologies enable the carbonylation of benzoic and acrylic acid derivatives, affording imides in good yields and showcasing a versatile approach for incorporating carbonyl functionalities into complex molecules (Grigorjeva & Daugulis, 2014).

Oxidative Coupling for Polycyclic Amides Synthesis

The synthesis of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation represents a significant advance. This methodology, leveraging the reactivity of primary and secondary benzamides with alkynes, paves the way for the efficient construction of polycyclic amides. It highlights the role of specific catalysts and oxidants in facilitating complex transformations and broadening the scope of synthetic organic chemistry (Song et al., 2010).

Advanced Routes to Anticonvulsants

The development of an efficient manufacturing route to the anticonvulsant SB-406725A demonstrates the compound's relevance in pharmaceutical synthesis. This process involves multiple steps, including dichlorination and nitration of isoquinoline, highlighting the importance of careful reaction planning and optimization in the synthesis of medically relevant compounds (Walker et al., 2010).

properties

IUPAC Name |

N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21F3N2O2/c1-13(2)20(28)26-9-8-14-6-7-18(11-16(14)12-26)25-19(27)15-4-3-5-17(10-15)21(22,23)24/h3-7,10-11,13H,8-9,12H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXBDZPSJGKIQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(2-chlorophenyl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B2514907.png)

![(Z)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2514913.png)

![3-Amino-1-[2-(2,4-dichlorophenyl)ethyl]thiourea](/img/structure/B2514920.png)